molecular formula C13H14N2O2 B14692073 1-Nitro-N-(propan-2-yl)naphthalen-2-amine CAS No. 35624-22-7

1-Nitro-N-(propan-2-yl)naphthalen-2-amine

Cat. No.: B14692073
CAS No.: 35624-22-7
M. Wt: 230.26 g/mol
InChI Key: YHRKPQONPOQFMD-UHFFFAOYSA-N
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Description

1-Nitro-N-(propan-2-yl)naphthalen-2-amine is a chemical compound that belongs to the class of nitroamines It is characterized by the presence of a nitro group (-NO2) attached to the naphthalene ring and an isopropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Nitro-N-(propan-2-yl)naphthalen-2-amine typically involves the nitration of naphthalen-2-amine followed by alkylation with isopropyl halides. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as catalysts. The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

1-Nitro-N-(propan-2-yl)naphthalen-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

1-Nitro-N-(propan-2-yl)naphthalen-2-amine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Nitro-N-(propan-2-yl)naphthalen-2-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can cause oxidative stress in cells. This oxidative stress can result in cell damage or death, making the compound potentially useful in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-1-amine: Lacks the nitro and isopropyl groups.

    Naphthalen-2-amine: Similar structure but without the nitro group.

    1-Nitro-N-(ethyl)naphthalen-2-amine: Similar but with an ethyl group instead of an isopropyl group.

Uniqueness

1-Nitro-N-(propan-2-yl)naphthalen-2-amine is unique due to the presence of both the nitro and isopropyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

35624-22-7

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

1-nitro-N-propan-2-ylnaphthalen-2-amine

InChI

InChI=1S/C13H14N2O2/c1-9(2)14-12-8-7-10-5-3-4-6-11(10)13(12)15(16)17/h3-9,14H,1-2H3

InChI Key

YHRKPQONPOQFMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-]

Origin of Product

United States

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